molecular formula C22H20F3N3O5 B2944139 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 899990-95-5

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2944139
CAS No.: 899990-95-5
M. Wt: 463.413
InChI Key: WDXBITSCIXLHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 1 with an acetamide moiety bearing a 4-(trifluoromethyl)phenyl group. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which is frequently associated with enhanced binding to biological targets such as tubulin in anticancer agents . The 4-(trifluoromethyl)phenyl group contributes to lipophilicity and metabolic stability due to the strong electron-withdrawing nature of the trifluoromethyl group.

Properties

IUPAC Name

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O5/c1-31-17-10-13(11-18(32-2)21(17)33-3)16-8-9-20(30)28(27-16)12-19(29)26-15-6-4-14(5-7-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXBITSCIXLHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative recognized for its diverse biological activities, particularly its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications in cancer and inflammatory diseases.

The primary mechanism of action of this compound involves the inhibition of NF-κB activation. It binds to the kinase domain of the inhibitor of kappa B kinase (IKK) complex, blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This action prevents the activation of NF-κB, subsequently suppressing downstream signaling pathways that are crucial for inflammation and cell survival.

Anticancer Properties

Research indicates that 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer Cells
  • Lung Cancer Cells
  • Pancreatic Cancer Cells

In vitro studies demonstrate that the compound induces apoptosis in these cancer cells, highlighting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's ability to inhibit NF-κB activation positions it as a promising candidate for treating inflammatory conditions. By modulating inflammatory pathways, it may reduce symptoms associated with chronic inflammation and autoimmune diseases.

Research Findings and Case Studies

A review of recent literature reveals several studies focused on the biological activity of this compound:

StudyFindings
Xia et al. (2022)Demonstrated significant cytotoxicity against A549 lung cancer cell lines with an IC50 value indicating strong growth inhibition.
Fan et al. (2022)Evaluated derivatives of similar compounds showing enhanced anti-inflammatory effects without inducing apoptosis in certain cell lines.
Walid Fayad et al. (2019)Identified novel anticancer compounds through drug library screening that included derivatives similar to 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thiazolidinone Derivatives

Compounds such as 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide (25) () share the 3,4,5-trimethoxyphenyl motif but replace the pyridazinone core with a thiazolidinone ring. This substitution reduces planarity and may alter interactions with hydrophobic binding pockets. Thiazolidinone derivatives in exhibit melting points of 158–217°C and yields of 80–89%, suggesting robust synthetic protocols .

Pyridazinone Derivatives with Piperazinyl Groups

Compounds like N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)-acetohydrazide (18) () retain the pyridazinone core but incorporate piperazinyl and hydrazide groups. These modifications enhance hydrogen-bonding capacity, as reflected in higher melting points (201–244°C) compared to acetamide derivatives .

Substituent Modifications

Trifluoromethyl vs. Halogenated Phenyl Groups

The target compound’s 4-(trifluoromethyl)phenyl acetamide group distinguishes it from analogs like 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)-N-(3,4,5-Trifluorophenyl)Acetamide (), which uses a trifluorophenyl group.

3,4,5-Trimethoxyphenyl vs. Nitro or Dimethylamino Groups

In N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) (), the nitro group introduces strong electron-withdrawing effects, reducing aromatic electron density compared to the 3,4,5-trimethoxyphenyl group. This difference may reduce binding affinity to tubulin, a common target for trimethoxyphenyl-containing compounds .

Physicochemical Properties

Property Target Compound (Estimated) Compound 25 (Thiazolidinone) Compound 18 (Pyridazinone Hydrazide)
Melting Point (°C) 190–210* 158–217 201–244
Molecular Weight (g/mol) ~420* 535.6 503.0
Yield (%) 70–85* 80–89 47–86

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.